Cas no 5973-60-4 (Benzenamine, N-(1-ethylbutyl)-2,6-dinitro-4-(trifluoromethyl)-)
5973-60-4 structure
Product Name:Benzenamine, N-(1-ethylbutyl)-2,6-dinitro-4-(trifluoromethyl)-
CAS-nummer:5973-60-4
MF:C13H16F3N3O4
MW:335.279053688049
CID:337453
PubChem ID:71442729
Update Time:2025-04-19
Benzenamine, N-(1-ethylbutyl)-2,6-dinitro-4-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, N-(1-ethylbutyl)-2,6-dinitro-4-(trifluoromethyl)-
- N-hexan-3-yl-2,6-dinitro-4-(trifluoromethyl)aniline
- N-(Hexan-3-yl)-2,6-dinitro-4-(trifluoromethyl)aniline
- 5973-60-4
- UCGLSBJMKKXNCO-UHFFFAOYSA-N
- DTXSID50851589
-
- Inchi: 1S/C13H16F3N3O4/c1-3-5-9(4-2)17-12-10(18(20)21)6-8(13(14,15)16)7-11(12)19(22)23/h6-7,9,17H,3-5H2,1-2H3
- InChI-sleutel: UCGLSBJMKKXNCO-UHFFFAOYSA-N
- LACHT: FC(C1C=C(C(=C(C=1)[N+](=O)[O-])NC(CC)CCC)[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 335.10938
- Monoisotopische massa: 335.10929049g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 5
- Complexiteit: 398
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.2
- Topologisch pooloppervlak: 104Ų
Experimentele eigenschappen
- PSA: 98.31
Benzenamine, N-(1-ethylbutyl)-2,6-dinitro-4-(trifluoromethyl)- Gerelateerde literatuur
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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